Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-
Brand Name: Vulcanchem
CAS No.: 71130-18-2
VCID: VC17116590
InChI: InChI=1S/C32H26Cl2N6O4/c1-19(41)15-31(43)35-23-5-9-25(10-6-23)37-39-29-13-3-21(17-27(29)33)22-4-14-30(28(34)18-22)40-38-26-11-7-24(8-12-26)36-32(44)16-20(2)42/h3-14,17-18H,15-16H2,1-2H3,(H,35,43)(H,36,44)
SMILES:
Molecular Formula: C32H26Cl2N6O4
Molecular Weight: 629.5 g/mol

Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-

CAS No.: 71130-18-2

Cat. No.: VC17116590

Molecular Formula: C32H26Cl2N6O4

Molecular Weight: 629.5 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- - 71130-18-2

Specification

CAS No. 71130-18-2
Molecular Formula C32H26Cl2N6O4
Molecular Weight 629.5 g/mol
IUPAC Name N-[4-[[2-chloro-4-[3-chloro-4-[[4-(3-oxobutanoylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]phenyl]-3-oxobutanamide
Standard InChI InChI=1S/C32H26Cl2N6O4/c1-19(41)15-31(43)35-23-5-9-25(10-6-23)37-39-29-13-3-21(17-27(29)33)22-4-14-30(28(34)18-22)40-38-26-11-7-24(8-12-26)36-32(44)16-20(2)42/h3-14,17-18H,15-16H2,1-2H3,(H,35,43)(H,36,44)
Standard InChI Key WQYGXOIHDNQLFE-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)NC(=O)CC(=O)C)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 3,3'-dichloro-1,1'-biphenyl core, with two azo (-N=N-) groups bridging the biphenyl system to phenylene spacers. Each phenylene unit is further connected to a butanamide moiety modified by a 3-oxo functional group. The dichlorination at the 3,3' positions of the biphenyl scaffold introduces steric and electronic effects that influence the compound’s stability and reactivity .

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
CAS Registry Number71130-18-2
Molecular FormulaC32H26Cl2N6O4\text{C}_{32}\text{H}_{26}\text{Cl}_2\text{N}_6\text{O}_4
Molecular Weight629.5 g/mol
IUPAC NameButanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-]

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The conjugated azo and aromatic systems exhibit strong absorption in the visible range (λ<sub>max</sub> ≈ 450–550 nm), characteristic of chromophoric azo compounds.

  • NMR Analysis: 1H^1\text{H}-NMR spectra reveal distinct signals for the dichlorobiphenyl protons (δ 7.2–7.8 ppm) and the amide NH groups (δ 8.1–8.3 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Diazotization: 3,3'-Dichlorobenzidine is diazotized using nitrous acid (HNO2\text{HNO}_2) under acidic conditions (0–5°C).

  • Coupling Reaction: The diazonium salt reacts with N-(4-aminophenyl)-3-oxobutanamide in a polar aprotic solvent (e.g., dimethylformamide) at pH 8–9.

  • Purification: Crude product is isolated via precipitation and recrystallized from ethanol/water mixtures .

Table 2: Optimal Reaction Conditions

StepTemperaturepHSolventYield (%)
Diazotization0–5°C1–2HCl/H<sub>2</sub>O85
Coupling25–30°C8–9DMF72

Challenges in Scalability

  • Byproduct Formation: Competing reactions at the azo linkage can generate undesired isomers, necessitating precise stoichiometric control .

  • Solvent Recovery: DMF, while effective, poses environmental concerns, prompting research into greener alternatives like ionic liquids.

Physicochemical Properties

Thermal Stability

The compound decomposes at 285–290°C, with differential scanning calorimetry (DSC) showing an exothermic peak indicative of azo bond cleavage.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DMF89.7
Dichloromethane34.2

Limited aqueous solubility restricts its use in hydrophilic matrices, necessitating derivatization for broader applicability .

Reactivity and Functional Transformations

Azo Group Reactivity

The bis(azo) linkages undergo reduction to hydrazine derivatives in the presence of sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4):

R-N=N-R’+4e+4H+R-NH-NH-R’\text{R-N=N-R'} + 4\text{e}^- + 4\text{H}^+ \rightarrow \text{R-NH-NH-R'}

This property is exploited in redox-active materials and sensors.

Electrophilic Substitution

The electron-withdrawing chloro groups direct electrophilic attacks to the para positions of the biphenyl ring, enabling functionalization with sulfonic acid or nitro groups .

Industrial and Research Applications

Dye and Pigment Industry

The compound’s intense coloration and stability under UV light make it a candidate for:

  • High-Performance Inks: Used in packaging materials requiring fade resistance.

  • Polymer Coloring: Incorporated into polyamide and polyester fibers at 0.1–2.0 wt% loadings .

Advanced Material Applications

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming porous frameworks for gas storage.

  • Photodynamic Therapy: Preliminary studies suggest photosensitizing potential under visible light irradiation .

Future Research Directions

  • Green Synthesis: Developing solvent-free mechanochemical routes to improve sustainability.

  • Biological Activity Screening: Investigating antimicrobial and anticancer properties in vitro .

  • Hybrid Materials: Integrating the compound into perovskite solar cells to enhance light absorption.

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